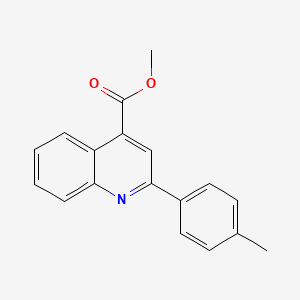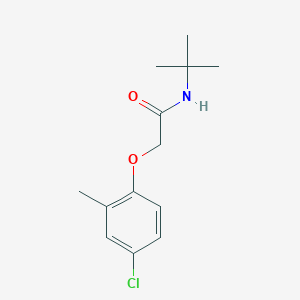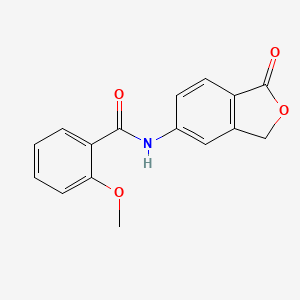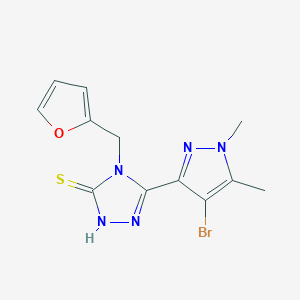![molecular formula C17H16ClN3O3 B5809259 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPC 15669, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas where 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been studied include cancer, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is not fully understood. However, it has been suggested that 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play important roles in a range of cellular processes, including gene expression, cell survival, and inflammation.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to have anti-inflammatory effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 for lab experiments is that it is a highly specific inhibitor of certain enzymes, including HDACs and PDEs. This specificity allows researchers to study the effects of inhibiting these enzymes in a range of cellular processes. However, one limitation of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is that it may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669. One area of interest is the development of new analogs of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 with improved potency and selectivity. Another area of interest is the investigation of the role of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in the regulation of gene expression and epigenetic modifications. Finally, the potential therapeutic applications of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in a range of diseases and conditions should be further explored.
Synthesemethoden
The synthesis of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent. The resulting product is then purified using column chromatography to yield 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in high purity.
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-12(21(23)24)11-13(14)17(22)19-15-5-1-2-6-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKNYVQDNGKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)
![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)

![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)
